
Benzoic acid, 4-bromo-, 2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-bromo-, 2-propenyl ester is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08126 g/mol . It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a bromine atom, and the carboxyl group is esterified with 2-propenyl alcohol. This compound is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 2-propenyl ester typically involves the esterification of 4-bromobenzoic acid with 2-propenyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-bromo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 4-bromobenzoic acid
Reduction: 4-bromo-2-propenyl alcohol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Benzoic acid, 4-bromo-, 2-propenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which benzoic acid, 4-bromo-, 2-propenyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-propenyl ester: Similar structure but lacks the bromine atom.
Benzoic acid, 4-bromo-, methyl ester: Similar structure but the ester group is methyl instead of 2-propenyl.
Benzoic acid, allyl ester: Similar structure but lacks the bromine atom.
Uniqueness
Benzoic acid, 4-bromo-, 2-propenyl ester is unique due to the presence of both the bromine atom and the 2-propenyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
6420-77-5 |
|---|---|
Formule moléculaire |
C10H9BrO2 |
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
prop-2-enyl 4-bromobenzoate |
InChI |
InChI=1S/C10H9BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2 |
Clé InChI |
JGBCXOZVMIKZCR-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


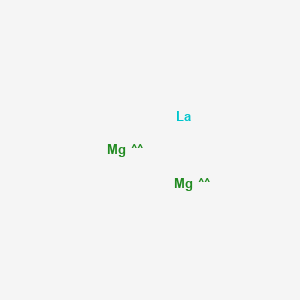
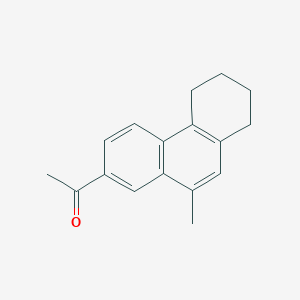

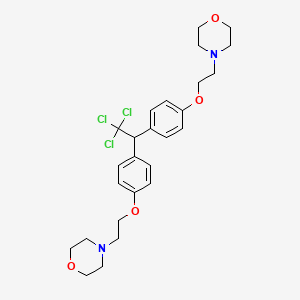

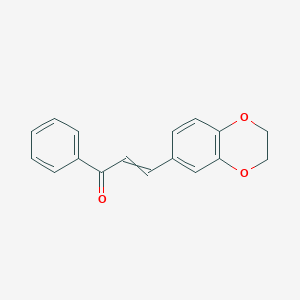
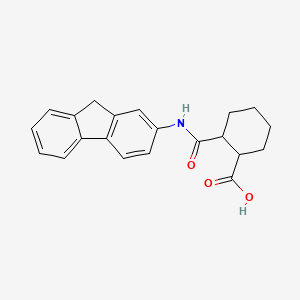

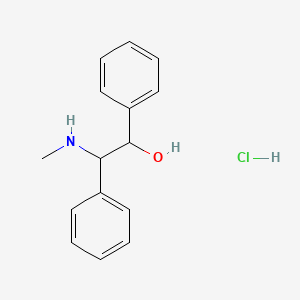

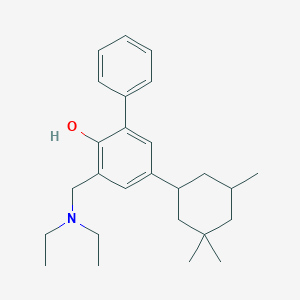
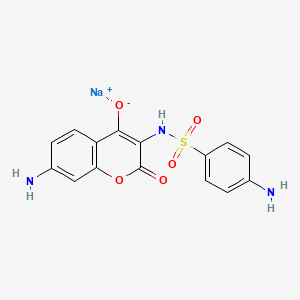
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
